5-(Bromomethyl)-6-iodoindane
Description
5-(Bromomethyl)-6-iodoindane is a halogenated indane derivative featuring bromomethyl and iodo substituents at the 5- and 6-positions of the indane scaffold. Indanes are bicyclic aromatic compounds consisting of a benzene ring fused to a cyclopropane ring.
Properties
Molecular Formula |
C10H10BrI |
|---|---|
Molecular Weight |
336.99 g/mol |
IUPAC Name |
5-(bromomethyl)-6-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrI/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5H,1-3,6H2 |
InChI Key |
PJRMURDIXTXDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)I)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Aminoindane Family
Aminoindanes, such as 5-Iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), share the indane backbone but differ in substituents. For example:
- 5-IAI has an iodo group at position 5 and an amino group at position 2. It exhibits serotonergic activity akin to MDMA, attributed to its amphetamine-like conformation .
- MDAI features methylenedioxy and amino groups, which enhance its affinity for serotonin receptors .
Key Differences :
- 5-(Bromomethyl)-6-iodoindane lacks the amino group critical for neurotransmitter interactions, suggesting divergent pharmacological profiles.
- The bromomethyl group at position 5 may enhance electrophilicity, facilitating alkylation reactions, unlike the amino or methylenedioxy groups in other aminoindanes .
Halogenated Pyridine Derivatives
Compounds like 5-bromo-6-methylpyridin-2-amine () and 5-bromo-6-chloro-3-iodopyridin-2-amine () highlight the role of halogen positioning in heterocyclic systems:
Key Differences :
Bromomethyl-Substituted Heterocycles
5-(Bromomethyl)-3-phenylisoxazole () shares a bromomethyl group but on an isoxazole ring. Its melting point (82.5–85°C) suggests moderate thermal stability, likely due to the polar isoxazole ring .
Key Differences :
Halogenated Quinoxaline Derivatives
5-Bromo-6-quinoxalinamine () features bromo and amine groups on a quinoxaline scaffold. Quinoxalines are known for applications in medicinal chemistry (e.g., brimonidine analogs) due to their electron-deficient aromatic systems .
Key Differences :
- The absence of an amine group in This compound limits its utility in hydrogen-bonding interactions, a key feature in receptor-targeting drugs .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Halogen Effects on Reactivity
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